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Compound of Interest

Compound Name: 3-Bromo-4,6-dinitro (1H)indazole

CAS No.: 885519-53-9

Cat. No.: B3293573 Get Quote

From TNT-Derived Synthesis to Bioactive Scaffolds[1]
Part 1: Executive Summary & Core Directive
The Challenge: Unlike the commercially ubiquitous 5-nitro- and 5,7-dinitroindazoles (produced

via direct nitration of indazole), 4,6-dinitroindazole cannot be accessed through standard

electrophilic aromatic substitution.[1] The directing effects of the pyrazole ring favor the 5- and

7-positions.[1] Consequently, the 4,6-isomer represents a "privileged but difficult" chemical

space, often requiring synthesis from 2,4,6-trinitrotoluene (TNT) precursors.[1]

The Opportunity: The 4,6-dinitro motif offers a unique electronic landscape.[1] The placement

of nitro groups at the 4- and 6-positions creates a highly electron-deficient core with distinct

vectors for hydrogen bonding and pi-stacking.[1] This scaffold is increasingly relevant in the

development of:

Antiprotozoal agents (specifically anti-leishmanial and anti-amoebic).

High-energy density materials (due to high nitrogen/oxygen content).[1]

Synthetic intermediates for poly-functionalized aminoindazoles.[1][2]

Part 2: Synthesis of the Scaffold
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The synthesis of 4,6-dinitroindazole relies on "constructing" the pyrazole ring onto a pre-

nitrated benzene core, rather than nitrating the heterocycle.[1]

Mechanism: The TNT-Reduction Route
The most robust route utilizes 2-amino-4,6-dinitrotoluene, a partial reduction product of TNT.[1]

Diazotization of this amine leads to spontaneous intramolecular cyclization.

Reaction Pathway (Graphviz Visualization)
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Figure 1: Cyclization strategy transforming TNT derivatives into the indazole core.[1][3]

Experimental Protocol 1: Synthesis from 2-Amino-4,6-
dinitrotoluene
Safety Warning:Starting materials are energetic. Reactions should be performed on a small

scale (<1g) behind a blast shield.

Precursor Preparation: Dissolve 2,4,6-trinitrotoluene (TNT) in dioxane/ethanol.[1] Add

ammonium sulfide selectively to reduce the 2-nitro group to an amine, yielding 2-amino-4,6-

dinitrotoluene.[1]

Diazotization: Suspend 2-amino-4,6-dinitrotoluene (1.0 eq) in 20% HCl (aq) at 0–5°C.

Cyclization: Dropwise add aqueous NaNO₂ (1.1 eq) while maintaining temperature <5°C.

The diazonium species forms and rapidly attacks the adjacent methyl group (which is

activated by the ortho/para nitro groups).

Workup: The mixture is stirred for 2 hours at room temperature. The solid product

precipitates. Filter, wash with cold water, and recrystallize from ethanol/acetic acid.[1]

Validation:
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1H NMR (DMSO-d6): Look for the diagnostic C3-H singlet around δ 8.5–9.0 ppm and the

distinct meta-coupled aromatic protons.[1]

Part 3: Functionalization Logic & Protocols[1]
Once the scaffold is secured, functionalization focuses on three vectors: N-alkylation,

Nucleophilic Aromatic Substitution (SNAr/VNS), and Nitro-Reduction.[1]

Regioselective N-Alkylation
The 4,6-dinitro substitution pattern makes the N-H proton significantly more acidic than in

unsubstituted indazole (pKa ~14).[1] This acidity facilitates alkylation but complicates

regioselectivity (N1 vs. N2).

N1-Alkylation (Thermodynamic): Favored by small electrophiles and thermodynamic

conditions (high temp, reversible bases). The 4-nitro group creates steric bulk near N1, but

the N1-isomer remains the thermodynamic sink.[1]

N2-Alkylation (Kinetic): Often observed with bulky electrophiles or under kinetic control, but

less favored here due to the electronic repulsion from the lone pair on N1 and the lack of a

"directing" effect often seen with 7-substituents.[1]

Protocol 2: General N1-Alkylation

Deprotonation: Dissolve 4,6-dinitroindazole (1 mmol) in anhydrous DMF. Add K₂CO₃ (2

mmol). Stir at RT for 15 min. Color change (often deep red/orange) indicates anion

formation.

Addition: Add alkyl halide (1.1 mmol) dropwise.

Reaction: Stir at 60°C for 4 hours.

Purification: Pour into ice water. Filter precipitate. Isolate isomers via column

chromatography (Silica, Hexane/EtOAc). N1 isomer typically elutes second (more polar)

compared to N2 in many indazole systems, however, with strong EWGs, polarity shifts can

occur.[1] Always verify via NOESY NMR (Interaction between N-alkyl protons and C7-H vs

C3-H).
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Vicarious Nucleophilic Substitution (VNS)
This is the most powerful method for functionalizing the carbon skeleton of 4,6-dinitroindazole.

The electron-deficient ring is highly susceptible to nucleophilic attack.[1][4]

Target Sites: C7 and C5.

C7 Position: Sterically accessible and ortho/para activated by the 6- and 4-nitro groups

respectively.[1]

C5 Position: Located between the two nitro groups. Highly activated but sterically crowded.

Reagents: Carbanions bearing a leaving group (e.g., chloromethyl phenyl sulfone).

Figure 2: VNS pathway for introducing carbon substituents onto the electron-deficient ring.[1]

Nitro Group Reduction
Reduction converts the electron-withdrawing scaffold into an electron-rich diamino-indazole, a

precursor for fused heterocycles (e.g., imidazo[4,5-e]indazoles).[1]

Catalytic Hydrogenation: H₂ (50 psi), Pd/C (10%), MeOH. Note: Can be difficult if the catalyst

is poisoned by trace sulfur from the TNT synthesis route.

Chemical Reduction: Iron powder in NH₄Cl/EtOH (Bechamp reduction) is preferred for

selectivity and robustness.

Part 4: Comparative Data & Applications
Quantitative Comparison of Isomers
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Feature 4,6-Dinitroindazole 5,7-Dinitroindazole

Origin TNT / Toluidines Indazole Nitration

Electronic Nature
"Meta" Nitro relationship (1,3-

like)

"Meta" Nitro relationship (1,3-

like)

C3 Reactivity Activated by 4-NO2 (Ortho) Less activated

N-H Acidity High (pKa < 13) High (pKa < 13)

Primary Use
Antiparasitic, Energetic

Materials
Kinase Inhibitors, Dyes

Key Biological Applications[1][5]
Antiprotozoal Activity: Derivatives of 4,6-dinitroindazole (and the related 3-chloro-6-

nitroindazole) have shown potent IC50 values against Leishmania infantum and

Acanthamoeba castellanii.[1] The nitro group is believed to undergo bioreduction within the

parasite, generating toxic radical species.[5]

NOS Inhibition: While 7-nitroindazole is the standard neuronal Nitric Oxide Synthase (nNOS)

inhibitor, 4,6-substituted analogs are explored for selectivity profiles to reduce cardiovascular

side effects associated with eNOS inhibition.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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